![molecular formula C26H20N4O2 B2876397 (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide CAS No. 379726-21-3](/img/structure/B2876397.png)
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CDPPB, is a compound that has been widely studied for its potential use in treating various neurological disorders.
Mécanisme D'action
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It enhances the activity of mGluR5, which is involved in the regulation of synaptic plasticity, learning, and memory. (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to increase the release of dopamine and glutamate in the prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has also been shown to increase the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It has a high affinity for mGluR5, which allows for precise modulation of receptor activity. It also has good bioavailability and can be administered orally. However, (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has some limitations for lab experiments. It has a short half-life in vivo, which may limit its therapeutic potential. It also has some off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for the study of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide. One direction is to investigate its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective positive allosteric modulators of mGluR5. Finally, further research is needed to understand the long-term effects of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide on brain function and behavior.
Conclusion:
In conclusion, (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its mechanism of action involves positive allosteric modulation of mGluR5, which enhances synaptic plasticity and learning. While (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has some advantages for lab experiments, it also has some limitations. Future research is needed to fully understand the therapeutic potential of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide and to develop more potent and selective positive allosteric modulators of mGluR5.
Méthodes De Synthèse
The synthesis method of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide involves the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is reacted with 2-cyano-3-(1,3-diphenylpyrazol-4-yl)acrylonitrile to form (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide.
Applications De Recherche Scientifique
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in a mouse model of schizophrenia.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-32-24-14-12-22(13-15-24)28-26(31)20(17-27)16-21-18-30(23-10-6-3-7-11-23)29-25(21)19-8-4-2-5-9-19/h2-16,18H,1H3,(H,28,31)/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWMJTZMCQPGP-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.